molecular formula C20H21ClN4 B11185217 2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline

2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline

Cat. No.: B11185217
M. Wt: 352.9 g/mol
InChI Key: JYQSOZQQJFNJJJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a 2-chlorophenyl group and a 4-ethylpiperazin-1-yl group attached to the quinazoline core. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline core.

    Attachment of the 4-Ethylpiperazin-1-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can lead to various substituted quinazoline derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
  • 2-(2-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)quinazoline
  • 2-(2-Chlorophenyl)-4-(4-isopropylpiperazin-1-yl)quinazoline

Uniqueness

2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline is unique due to the presence of the 4-ethylpiperazin-1-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C20H21ClN4

Molecular Weight

352.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C20H21ClN4/c1-2-24-11-13-25(14-12-24)20-16-8-4-6-10-18(16)22-19(23-20)15-7-3-5-9-17(15)21/h3-10H,2,11-14H2,1H3

InChI Key

JYQSOZQQJFNJJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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